molecular formula C9H17Cl2N3O B2949664 (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride CAS No. 2137741-70-7

(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride

Cat. No. B2949664
CAS RN: 2137741-70-7
M. Wt: 254.16
InChI Key: PWUODWXXXCVKML-DBEJOZALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a cyclopentane derivative that has been synthesized and studied for its ability to modulate various physiological and biochemical processes in the body.

Scientific Research Applications

(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to modulate the activity of ion channels and receptors, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cardiovascular research, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been studied for its ability to modulate the activity of voltage-gated potassium channels, which play a critical role in regulating heart function. In cancer research, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride involves its ability to modulate the activity of various ion channels and receptors in the body. (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to interact with voltage-gated potassium channels, calcium channels, and G protein-coupled receptors, among others. By modulating the activity of these channels and receptors, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride can affect various physiological and biochemical processes in the body, including neurotransmitter release, ion transport, and gene expression.
Biochemical and Physiological Effects
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to have various biochemical and physiological effects in the body, depending on the specific ion channels and receptors that it interacts with. In neuroscience, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, leading to changes in neuronal activity. In cardiovascular research, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in heart rate and contractility. In cancer research, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to inhibit the growth and proliferation of cancer cells, potentially through its effects on ion channels and receptors involved in cell signaling and gene expression.

Advantages and Limitations for Lab Experiments

(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has several advantages for use in scientific research, including its high purity and yield, well-established synthesis method, and potential therapeutic applications in various fields. However, there are also limitations to its use, including its potential toxicity and limited availability. Further research is needed to fully understand the safety and efficacy of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride in various applications.

Future Directions

There are several future directions for research on (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride, including its potential therapeutic applications in neurological disorders, cardiovascular disease, and cancer. Further studies are needed to fully understand the mechanism of action of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride and its effects on various ion channels and receptors in the body. Additionally, more research is needed to fully understand the safety and toxicity of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride in various applications, as well as its potential interactions with other drugs and compounds. Overall, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride represents a promising candidate for the development of new therapeutics in various fields of scientific research.

Synthesis Methods

The synthesis of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride involves several steps, starting with the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-amino-1-cyclopentanecarboxylic acid to form the desired product, which is then converted to the dihydrochloride salt form. The synthesis of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

(1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUODWXXXCVKML-DBEJOZALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2CCCC2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride

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